3-Bromo-1,1-diphenylacetone
Overview
Description
3-Bromo-1,1-diphenylacetone is an organic compound with the molecular formula C15H13BrO It is a brominated derivative of 1,1-diphenylacetone, characterized by the presence of a bromine atom attached to the alpha carbon of the acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-diphenylacetone typically involves the bromination of 1,1-diphenylacetone. One common method is as follows:
Bromination of 1,1-diphenylacetone: Dissolve 1,1-diphenylacetone in dry benzene and add bromine dropwise while stirring. .
Friedel-Crafts Alkylation: Another method involves the reaction of phenylacetone with bromine to form alpha-bromo-alpha-phenylacetone, followed by a Friedel-Crafts alkylation with anhydrous aluminum chloride in benzene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1-diphenylacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,1-diphenyl-2-bromoethanol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-1,1-diphenylacetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-diphenylacetone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .
Comparison with Similar Compounds
1,1-Diphenylacetone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,1-trifluoroacetone: Contains trifluoromethyl groups, leading to different chemical properties and reactivity.
Dibenzyl ketone: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 3-Bromo-1,1-diphenylacetone is unique due to the presence of the bromine atom, which significantly influences its reactivity and potential applications. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated counterparts.
Properties
IUPAC Name |
3-bromo-1,1-diphenylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDDMSHZFPMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383280 | |
Record name | 3-bromo-1,1-diphenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33609-25-5 | |
Record name | 3-bromo-1,1-diphenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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